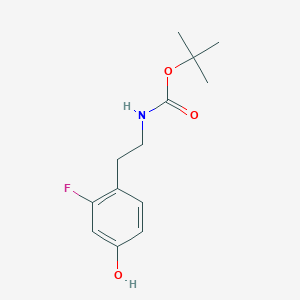

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate

CAS No.:

Cat. No.: VC17555852

Molecular Formula: C13H18FNO3

Molecular Weight: 255.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18FNO3 |

|---|---|

| Molecular Weight | 255.28 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-fluoro-4-hydroxyphenyl)ethyl]carbamate |

| Standard InChI | InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-10(16)8-11(9)14/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |

| Standard InChI Key | XVXMLAJPEUCTGI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)O)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (C₁₃H₁₈FNO₃) features a phenethyl core with three key substituents:

-

A tert-butyl carbamate group (-OC(O)NH-C(CH₃)₃) at the ethylamine position.

-

A fluoro substituent at the ortho position (C2) of the aromatic ring.

-

A hydroxy group at the para position (C4) of the aromatic ring .

The tert-butyl group enhances steric bulk, potentially influencing binding affinity in biological systems, while the electron-withdrawing fluoro group and polar hydroxy group create a unique electronic profile.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈FNO₃ | |

| Molecular Weight | 263.29 g/mol | |

| XLogP3 (Partition Coeff) | 2.8 | |

| Hydrogen Bond Donors | 2 (NH and OH) |

Synthesis and Manufacturing Processes

General Synthetic Pathways

The synthesis of tert-butyl carbamates typically involves multi-step reactions:

-

Phenethylamine Functionalization: Introduction of fluorine and hydroxy groups via electrophilic aromatic substitution or directed ortho-metalation .

-

Carbamate Formation: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

A representative protocol for analogous compounds (e.g., tert-butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate) involves:

-

Lithiation of a precursor using n-butyllithium at -80°C in tetrahydrofuran (THF).

-

Subsequent iodination with elemental iodine, achieving yields up to 94% .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation | n-BuLi, THF, -80°C | - |

| Iodination | I₂, THF, -80°C to 35°C | 94% |

| Quenching | NH₄Cl, NaHSO₃ | - |

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by:

-

pH Sensitivity: The carbamate group may hydrolyze under acidic or basic conditions, releasing tert-butanol and CO₂.

-

Thermal Decomposition: Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 150°C .

Solubility data extrapolated from analogs suggest:

-

Polar Solvents: High solubility in DMSO (>50 mg/mL).

Applications in Medicinal Chemistry

Pharmacophore Development

The compound’s structure aligns with motifs seen in:

-

Kinase Inhibitors: Fluoro and hydroxy groups mimic ATP-binding site interactions.

-

CNS Agents: Phenethylamines are precursors to neurotransmitters like dopamine .

Table 3: Biological Activity of Structural Analogs

| Analog | Target | IC₅₀ |

|---|---|---|

| 4-Hydroxyphenethylamine | MAO-A | 12 μM |

| 2-Fluorophenethylamine | Dopamine Receptor | 8 nM |

Future Research Directions

Priority Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume